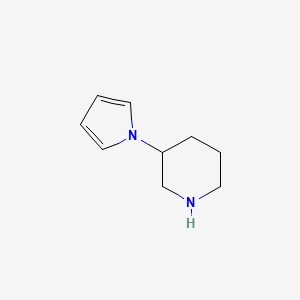

3-(1H-pyrrol-1-yl)piperidine

説明

3-(1H-pyrrol-1-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

作用機序

The action environment of a compound can be influenced by various factors, including pH, temperature, and the presence of other substances. For example, the presence of an acid in the hydrogenation of pyrroles and a series of other heterocycles can influence the potency of amine type catalytic poisons and enable more complete hydrogenation .

生化学分析

Biochemical Properties

3-(1H-pyrrol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. It can also alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into cells. Once inside, it can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-1-yl)piperidine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction is carried out in the presence of palladium on carbon as a catalyst and hydrochloric acid to facilitate the hydrogenation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium on carbon as a catalyst and hydrochloric acid ensures high yields and scalability of the process .

化学反応の分析

Types of Reactions: 3-(1H-pyrrol-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Catalytic hydrogenation can reduce the pyrrole ring to a pyrrolidine ring.

Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to various substituted derivatives

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Palladium on carbon with hydrogen gas.

Substitution: Electrophiles such as halogens or alkylating agents

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 3-(pyrrolidin-1-yl)piperidine.

Substitution: Various substituted pyrrole derivatives

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity

One of the notable applications of 3-(1H-pyrrol-1-yl)piperidine derivatives is their antiviral properties. Research has demonstrated that certain derivatives exhibit inhibitory activity against human immunodeficiency virus type 1 (HIV-1) by targeting the reverse transcriptase enzyme. This mechanism is crucial for the development of antiviral drugs aimed at treating HIV infections .

Antibacterial and Antitubercular Properties

Recent studies have shown that compounds derived from this compound possess significant antibacterial and antitubercular activities. For example, a series of new heterocycles synthesized from this compound were evaluated for their ability to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are vital in bacterial growth and survival. The results indicated strong binding interactions with these enzymes, suggesting potential therapeutic uses in treating bacterial infections .

Antidiabetic Effects

Another area of interest is the antihyperglycemic activity exhibited by some pyrrole derivatives. Compounds with specific substitutions on the pyrrole ring have been shown to lower elevated blood sugar levels, indicating their potential as antidiabetic agents .

Biological Evaluations

The biological evaluation of this compound includes various assays to determine its efficacy against different pathogens:

| Biological Activity | Target Enzyme/Pathogen | Methodology | Results |

|---|---|---|---|

| Antiviral | HIV-1 Reverse Transcriptase | Enzyme inhibition assay | Significant inhibitory activity observed |

| Antibacterial | DHFR and Enoyl ACP Reductase | Molecular docking studies | Strong binding interactions reported |

| Antidiabetic | Blood sugar levels | In vivo glucose tolerance tests | Reduction in blood sugar levels noted |

These evaluations highlight the compound's potential as a lead structure for drug development in various therapeutic areas.

Case Studies

Several case studies have focused on the application of this compound derivatives:

Case Study 1: Antiviral Drug Development

A study synthesized a series of 2,5-dimethylpyrrole compounds based on the structure of this compound. These compounds were evaluated for their ability to inhibit HIV replication and showed promising results, leading to further optimization for enhanced efficacy .

Case Study 2: Antibacterial Screening

Another investigation involved synthesizing various derivatives and evaluating their antibacterial properties against common pathogens. The results indicated that certain modifications significantly increased antibacterial activity, suggesting a pathway for developing new antibiotics .

類似化合物との比較

Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar biological activities.

Piperidine: A six-membered nitrogen-containing heterocycle with diverse applications in medicinal chemistry.

Pyrrole: A five-membered aromatic ring with significant biological and medicinal importance

Uniqueness: 3-(1H-pyrrol-1-yl)piperidine is unique due to its fused ring structure, combining the properties of both pyrrole and piperidine. This fusion enhances its biological activity and potential therapeutic applications compared to its individual components .

生物活性

3-(1H-pyrrol-1-yl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted at the 3-position with a pyrrole moiety. Its molecular formula is CHN, with a molecular weight of approximately 150.22 g/mol. The presence of nitrogen in both rings enhances its chemical reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that derivatives of piperidine and pyrrolidine, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| 4-(1H-pyrrol-1-yl)piperidine | Antimicrobial | |

| 2-(pyrrolidin-1-yl)aniline | Strong antimicrobial | |

| 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine | Diverse biological activities |

Case Studies and Research Findings

A notable study highlighted the structure–activity relationship (SAR) of pyrrolone derivatives, which share similarities with this compound. These derivatives demonstrated potent antimalarial activity against Plasmodium falciparum, indicating that modifications in the piperidine or pyrrole structures could enhance biological efficacy .

Table 2: In Vivo Efficacy of Pyrrolone Derivatives

| Compound | Dose (mg/kg/day) | Route | % Reduction in Parasitaemia | Survival (days) |

|---|---|---|---|---|

| Compound A | 50 | ip | 99.9 | 13.7 |

| Compound B | 100 | po | 50.5 | 8 |

| Chloroquine | 10 | ip | 99.97 | 20 |

This table illustrates the potential for similar compounds to exhibit significant biological activity, suggesting that further exploration of this compound could yield valuable insights into its pharmacological applications.

Future Directions in Research

Given the promising biological activities associated with piperidine and pyrrole derivatives, future research should focus on:

- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Derivatives Exploration : Synthesizing and testing various derivatives to optimize biological activity and minimize toxicity.

特性

IUPAC Name |

3-pyrrol-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-2,6-7,9-10H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVVJUQLGSKKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309206 | |

| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-97-4 | |

| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。